molecular formula C₂₀¹³C₂H₂₉D₃O₈ B1146023 HT-2 Toxin-13C2,D3 CAS No. 910537-24-5

HT-2 Toxin-13C2,D3

Cat. No.: B1146023
CAS No.: 910537-24-5
M. Wt: 429.49
Attention: For research use only. Not for human or veterinary use.
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Description

HT-2 Toxin-13C2,D3 is a chemically modified version of HT-2 toxin, a type A trichothecene mycotoxin produced by various Fusarium fungi. This compound is often used in scientific research due to its stable isotopic labeling, which aids in the study of mycotoxin metabolism and toxicology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HT-2 Toxin-13C2,D3 involves the incorporation of carbon-13 and deuterium isotopes into the HT-2 toxin molecule. This process typically requires advanced organic synthesis techniques, including the use of labeled precursors and specific reaction conditions to ensure the correct incorporation of isotopes .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in research. it can be produced in small quantities using biotransformation and chemical synthesis methods. These methods involve the use of Fusarium cultures to produce the parent HT-2 toxin, followed by chemical modification to introduce the isotopic labels .

Chemical Reactions Analysis

Types of Reactions: HT-2 Toxin-13C2,D3 undergoes various chemical reactions, including glucosylation, hydrolysis, and oxidation. These reactions are essential for studying the compound’s stability and behavior under different conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include glucosyl donors for glucosylation, acids and bases for hydrolysis, and oxidizing agents for oxidation. The reaction conditions vary depending on the desired transformation, with temperature, pH, and solvent choice being critical factors .

Major Products Formed: The major products formed from the reactions of this compound include glucosides, hydrolysis products, and oxidized derivatives. These products are often analyzed using techniques such as NMR spectroscopy and mass spectrometry to determine their structure and properties .

Scientific Research Applications

HT-2 Toxin-13C2,D3 is widely used in scientific research, particularly in the fields of chemistry, biology, and toxicology. Its stable isotopic labeling makes it an invaluable tool for studying the metabolism and toxicokinetics of mycotoxins in various organisms. Additionally, it is used to investigate the mechanisms of mycotoxin-induced toxicity and to develop analytical methods for detecting mycotoxins in food and feed .

Mechanism of Action

The mechanism of action of HT-2 Toxin-13C2,D3 involves the inhibition of protein synthesis by binding to the ribosome and interfering with the elongation step of translation. This leads to cell death and tissue damage, particularly in rapidly dividing cells. The compound also induces oxidative stress and inflammation, contributing to its toxic effects .

Comparison with Similar Compounds

HT-2 Toxin-13C2,D3 is similar to other type A trichothecenes, such as T-2 toxin, neosolaniol, T-2 triol, and T-2 tetraol. its stable isotopic labeling distinguishes it from these compounds, making it particularly useful for research purposes. The isotopic labels allow for precise tracking and quantification in metabolic studies, providing insights into the behavior and effects of mycotoxins in biological systems .

Conclusion

This compound is a valuable compound in scientific research, offering unique advantages due to its stable isotopic labeling. Its synthesis, chemical reactions, and applications in various fields highlight its importance in advancing our understanding of mycotoxin metabolism and toxicity.

Properties

IUPAC Name

[(1S,2R,4S,7R,9R,10R,11S,12S)-10,11-dihydroxy-1,5-dimethyl-2-[(2,2,2-trideuterioacetyl)oxymethyl]spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O8/c1-11(2)6-16(24)29-14-8-21(9-27-13(4)23)15(7-12(14)3)30-19-17(25)18(26)20(21,5)22(19)10-28-22/h7,11,14-15,17-19,25-26H,6,8-10H2,1-5H3/t14-,15+,17+,18+,19+,20+,21+,22-/m0/s1/i4+1D3,13+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKLMTPXERFKEN-DXOBKWOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])[13C](=O)OC[C@]12C[C@@H](C(=C[C@H]1O[C@@H]3[C@@H]([C@H]([C@]2([C@]34CO4)C)O)O)C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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